Precise Regiochemical Definition for SAR Studies
The primary differentiator for 1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9) is its defined regiochemistry. Unlike the 1-substituted isomer (CAS 3720-89-6) where the acetyl group is on the nitrogen atom , the 4-acetyl substitution on the carbon framework in the target compound creates a fundamentally different molecule with distinct reactivity profiles. This precise substitution pattern is critical for the design and synthesis of biologically active molecules, as it dictates the spatial orientation and electronic properties of the molecule. This is a key consideration in structure-activity relationship (SAR) studies where minor changes in substituent position can lead to major differences in activity.
| Evidence Dimension | Regiochemical Identity |
|---|---|
| Target Compound Data | Acetyl group at the 4-position on the imidazole ring |
| Comparator Or Baseline | Acetyl group at the 1-position (on the nitrogen) for isomer CAS 3720-89-6 |
| Quantified Difference | Not applicable (binary structural difference). |
| Conditions | Chemical structure analysis |
Why This Matters
For procurement in SAR studies, the correct regioisomer is essential; use of the 1-isomer would yield different reaction products or biological data, invalidating research.
